molecular formula C18H15NO B14394511 2-Methyl-1,5-diphenylpyridin-4(1H)-one CAS No. 88091-03-6

2-Methyl-1,5-diphenylpyridin-4(1H)-one

Cat. No.: B14394511
CAS No.: 88091-03-6
M. Wt: 261.3 g/mol
InChI Key: POTYNOMQWVDRST-UHFFFAOYSA-N
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Description

2-Methyl-1,5-diphenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5-diphenylpyridin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-methylpyridine with benzaldehyde derivatives in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the pyridine ring to form piperidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique chemical structure.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-diphenylpyridin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with different chemical properties.

    1,5-Diphenylpyridin-4(1H)-one: Lacks the methyl group, leading to different reactivity.

    Pyridine: The parent compound with a wide range of applications.

Properties

CAS No.

88091-03-6

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-methyl-1,5-diphenylpyridin-4-one

InChI

InChI=1S/C18H15NO/c1-14-12-18(20)17(15-8-4-2-5-9-15)13-19(14)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

POTYNOMQWVDRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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